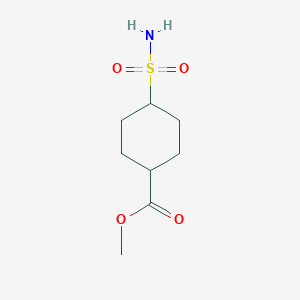
7-Bromo-3-hydroxyisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including this compound, has been achieved through ultrasonic-assisted synthesis from 3-alkylidenephtalides . This method is characterized by high efficiency, good group tolerance, and high yields . Another method involves a one-pot two-step sequential reaction from 2-iodobenzamide derivatives and various substituted benzyl cyanides in the presence of CuCl and cesium carbonate in DMSO .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H, (H,10,12) .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 228.05 and a molecular formula of C8H6BrNO2 .Applications De Recherche Scientifique
Excited State Hydrogen Atom Transfer in Solvent Clusters
Research on excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules provides insights into the fundamental processes of photoinduced chemical reactions. Such studies, while focused on 7-hydroxyquinoline and its derivatives, indicate the potential of 7-Bromo-3-hydroxyisoindolin-1-one in photophysical and photochemical research, given its structural similarity to hydroxyquinolines (Manca, Tanner, & Leutwyler, 2005).
Antioxidant Activity Analysis
The study of antioxidants and their implications in various fields highlights the importance of methods used to determine antioxidant activity. Such research can guide the application of this compound in assessing its antioxidant potential, employing techniques like ORAC, HORAC, TRAP, and TOSC assays (Munteanu & Apetrei, 2021).
Cytokinins in Plant Growth and Development
Topolins, hydroxylated analogues of cytokinins, have applications in micropropagation and stress management in plants. Research on such compounds can inform the use of this compound in plant biology, particularly if it exhibits cytokinin-like activity (Subbaraj, 2011).
Metal Chelation Properties in Medicinal Chemistry
The metal chelation properties of hydroxyquinolines and their derivatives, including their biological activities, suggest potential applications for this compound in developing treatments for diseases such as cancer, HIV, and neurodegenerative disorders. The synthetic modification of such compounds is an active area of research (Gupta, Luxami, & Paul, 2021).
Orientations Futures
Future research directions could involve further exploration of the synthesis methods, reactivity, and potential applications of 7-Bromo-3-hydroxyisoindolin-1-one. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus . Additionally, the exploration of the compound’s biological activity could provide valuable insights for drug development .
Propriétés
IUPAC Name |
7-bromo-3-hydroxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKKLQQRXDXCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid](/img/structure/B2806653.png)
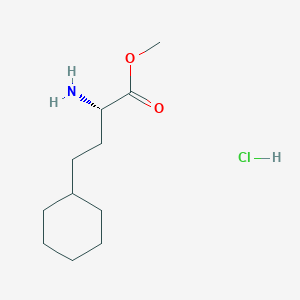
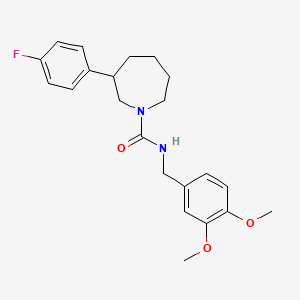
![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)

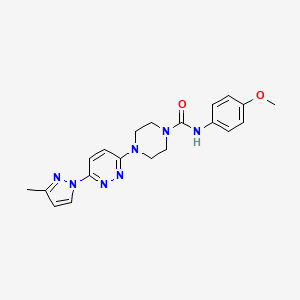
![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2806662.png)
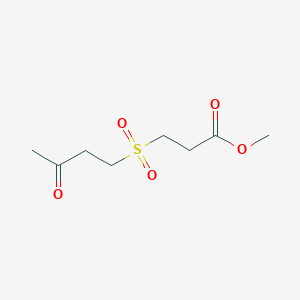
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2806666.png)


